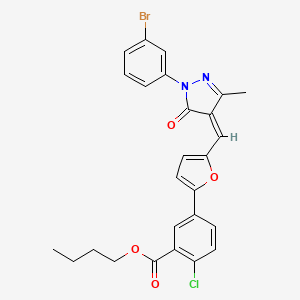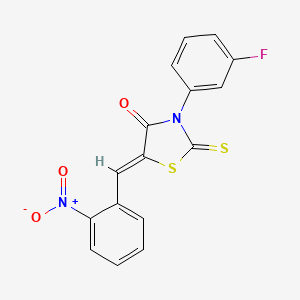![molecular formula C16H18N2O5 B11693302 2-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide](/img/structure/B11693302.png)
2-methyl-N'-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 2-méthyl-N'-[(E)-(2,4,5-triméthoxyphényl)méthylidène]furan-3-carbohydrazide est un composé chimique appartenant à la classe des hydrazones. Les hydrazones sont connues pour leurs diverses activités biologiques et sont souvent utilisées en chimie médicinale pour leurs propriétés thérapeutiques potentielles. Ce composé, en particulier, est caractérisé par la présence d'un cycle furanne, d'un groupe méthyle et d'un groupe triméthoxyphényle, qui contribuent à ses propriétés chimiques uniques.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 2-méthyl-N'-[(E)-(2,4,5-triméthoxyphényl)méthylidène]furan-3-carbohydrazide implique généralement la condensation de la 2-méthylfuran-3-carbohydrazide avec le 2,4,5-triméthoxybenzaldéhyde. La réaction est généralement effectuée dans un solvant éthanolique sous reflux. Le mélange réactionnel est chauffé pour favoriser la formation de la liaison hydrazone, conduisant au produit souhaité.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour ce composé ne soient pas bien documentées, l'approche générale impliquerait la mise à l'échelle de la synthèse en laboratoire. Cela inclurait l'optimisation des conditions de réaction, telles que la température, le solvant et le temps de réaction, pour garantir un rendement élevé et une pureté du produit. La production industrielle peut également impliquer l'utilisation de réacteurs à flux continu pour améliorer l'efficacité et la capacité de production.
Analyse Des Réactions Chimiques
Types de réactions
Le 2-méthyl-N'-[(E)-(2,4,5-triméthoxyphényl)méthylidène]furan-3-carbohydrazide peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des oxydes correspondants.
Réduction : Les réactions de réduction peuvent convertir le groupe hydrazone en dérivés d'hydrazine.
Substitution : Le composé peut participer à des réactions de substitution nucléophile, en particulier au niveau du cycle furanne ou des groupes méthoxy.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium (KMnO₄) et le peroxyde d'hydrogène (H₂O₂).
Réduction : Des agents réducteurs tels que le borohydrure de sodium (NaBH₄) ou l'hydrure de lithium et d'aluminium (LiAlH₄) sont généralement utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans des réactions de substitution en conditions basiques ou acides.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire des oxydes de furanne, tandis que la réduction peut produire des dérivés d'hydrazine.
Applications de recherche scientifique
Le 2-méthyl-N'-[(E)-(2,4,5-triméthoxyphényl)méthylidène]furan-3-carbohydrazide a plusieurs applications en recherche scientifique :
Chimie : Il est utilisé comme élément de base dans la synthèse de molécules plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent thérapeutique pour diverses maladies.
Industrie : Il peut être utilisé dans le développement de nouveaux matériaux présentant des propriétés chimiques spécifiques.
Mécanisme d'action
Le mécanisme d'action du 2-méthyl-N'-[(E)-(2,4,5-triméthoxyphényl)méthylidène]furan-3-carbohydrazide implique son interaction avec des cibles moléculaires spécifiques. Le composé peut se lier aux enzymes ou aux récepteurs, inhibant leur activité ou modulant leur fonction. La présence du cycle furanne et du groupe triméthoxyphényle lui permet d'interagir avec diverses voies biologiques, conduisant potentiellement à des effets thérapeutiques.
Applications De Recherche Scientifique
2-methyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific chemical properties.
Mécanisme D'action
The mechanism of action of 2-methyl-N’-[(E)-(2,4,5-trimethoxyphenyl)methylidene]furan-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The presence of the furan ring and the trimethoxyphenyl group allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Composés similaires
- 2-méthyl-N'-[(E)-(4-nitrophényl)méthylidène]furan-3-carbohydrazide
- N'-[(E)-(2,4,5-triméthoxyphényl)méthylidène]furan-2-carbohydrazide
Unicité
Comparé à des composés similaires, le 2-méthyl-N'-[(E)-(2,4,5-triméthoxyphényl)méthylidène]furan-3-carbohydrazide est unique en raison de l'arrangement spécifique de ses groupes fonctionnels. Le groupe triméthoxyphényle fournit des sites supplémentaires pour la modification chimique, améliorant son potentiel pour des activités biologiques diverses. De plus, le cycle furanne contribue à sa stabilité et à sa réactivité, ce qui en fait un composé précieux dans diverses applications de recherche.
Propriétés
Formule moléculaire |
C16H18N2O5 |
|---|---|
Poids moléculaire |
318.32 g/mol |
Nom IUPAC |
2-methyl-N-[(E)-(2,4,5-trimethoxyphenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C16H18N2O5/c1-10-12(5-6-23-10)16(19)18-17-9-11-7-14(21-3)15(22-4)8-13(11)20-2/h5-9H,1-4H3,(H,18,19)/b17-9+ |
Clé InChI |
LLKVLXRUADQOAD-RQZCQDPDSA-N |
SMILES isomérique |
CC1=C(C=CO1)C(=O)N/N=C/C2=CC(=C(C=C2OC)OC)OC |
SMILES canonique |
CC1=C(C=CO1)C(=O)NN=CC2=CC(=C(C=C2OC)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-methoxy-4-[(E)-{2-[(3-methyl-1H-pyrazol-5-yl)carbonyl]hydrazinylidene}methyl]-3-nitrophenyl acetate](/img/structure/B11693222.png)
![(3E)-3-{[5-(4-bromophenyl)furan-2-yl]methylidene}-1-(4-hydroxyphenyl)-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11693223.png)
![2-amino-7,7-dimethyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B11693236.png)

![N'-{(E)-[2-(benzyloxy)-5-bromophenyl]methylidene}-2,2-diphenylcyclopropanecarbohydrazide](/img/structure/B11693254.png)

![N'-[(E)-(2-hydroxyphenyl)methylidene]-2-(4-nitrophenyl)acetohydrazide](/img/structure/B11693271.png)
![2-(dimethylamino)ethyl 3-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B11693273.png)
![2-[(E)-{2-[(4-amino-1,2,5-oxadiazol-3-yl)carbonyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11693280.png)
![4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-8-carboxylic acid](/img/structure/B11693290.png)
![N'-[(2-methylphenoxy)acetyl]-3,5-dinitrobenzohydrazide](/img/structure/B11693295.png)
![5-({4-[(4-Chlorophenyl)methoxy]phenyl}methylidene)-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B11693301.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11693312.png)
